N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide
Overview
Description
N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a thiophenyl group, and a trifluoromethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide typically involves multi-step organic reactions. The starting materials may include 2,4-dichloroaniline, thiophene, and trifluoromethylpyrimidine derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the dichlorophenyl group.
Coupling reactions: to attach the thiophenyl and pyrimidinyl groups.
Amidation reactions: to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group may be susceptible to oxidation under certain conditions.
Reduction: The compound may undergo reduction reactions, particularly at the pyrimidinyl group.
Substitution: Halogen atoms in the dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl]oxy}acetamide
- N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(fluoromethyl)pyrimidin-2-yl]oxy}acetamide
Uniqueness
N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3O2S/c18-9-3-4-11(10(19)6-9)23-15(26)8-27-16-24-12(13-2-1-5-28-13)7-14(25-16)17(20,21)22/h1-7H,8H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGLSDJGZHTZED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123679 | |
Record name | N-(2,4-Dichlorophenyl)-2-[[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725693-85-6 | |
Record name | N-(2,4-Dichlorophenyl)-2-[[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725693-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dichlorophenyl)-2-[[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.